5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid
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Overview
Description
5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid is an organic compound that features a thiophene ring and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid typically involves the formation of the thiophene ring followed by functionalization to introduce the formyl and hydroxynicotinic acid groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group on the nicotinic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(5-Carboxythiophen-2-YL)-2-hydroxynicotinic acid.
Reduction: 5-(5-Hydroxymethylthiophen-2-YL)-2-hydroxynicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The formyl group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The thiophene ring may also play a role in modulating the compound’s electronic properties, influencing its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-thiopheneboronic acid: Shares the thiophene ring and formyl group but lacks the nicotinic acid moiety.
2-Hydroxynicotinic acid: Contains the nicotinic acid moiety but lacks the thiophene ring and formyl group.
Uniqueness
5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid is unique due to the combination of the thiophene ring and nicotinic acid moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
5-(5-formylthiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-5-7-1-2-9(17-7)6-3-8(11(15)16)10(14)12-4-6/h1-5H,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZJHPMIFPFYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687284 |
Source
|
Record name | 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-69-6 |
Source
|
Record name | 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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